
Hapalindole F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole F is a naturally occurring alkaloid that has been isolated from several cyanobacteria species. It is a complex molecule with a unique structure, making it an interesting subject of study for chemists and biologists alike. In recent years, there has been a growing interest in hapalindole F due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of hapalindole F is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. It is thought to do this by interfering with the cell cycle, which prevents the cells from dividing and growing. Further research is needed to fully understand the mechanism of action of hapalindole F.
Efectos Bioquímicos Y Fisiológicos
Hapalindole F has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of hapalindole F is that it is a naturally occurring compound, which makes it easier to study in a laboratory setting. However, the complex structure of hapalindole F can make it difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on hapalindole F. One area of interest is in the development of new cancer treatments. Hapalindole F has shown promise in this area, and further research is needed to fully understand its potential as a cancer treatment. Another area of interest is in the development of new anti-inflammatory drugs. Hapalindole F has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, researchers are interested in exploring the neuroprotective properties of hapalindole F, which could make it a valuable tool in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, hapalindole F is a complex molecule with a unique structure that has potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of hapalindole F and to explore its potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Hapalindole F has been used in several scientific research studies due to its potential therapeutic properties. One of the most promising applications is in the treatment of cancer. Studies have shown that hapalindole F has anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
Propiedades
Número CAS |
101968-74-5 |
|---|---|
Nombre del producto |
Hapalindole F |
Fórmula molecular |
C21H23ClN2S |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H23ClN2S/c1-5-21(4)18(22)10-15(13(2)3)19(20(21)24-12-25)16-11-23-17-9-7-6-8-14(16)17/h5-9,11,15,18-20,23H,1-2,10H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |
Clave InChI |
GRQUFNAGGOBDNI-GRARQNNCSA-N |
SMILES isomérico |
CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
SMILES canónico |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



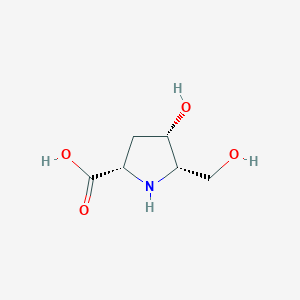
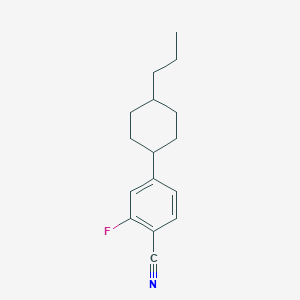
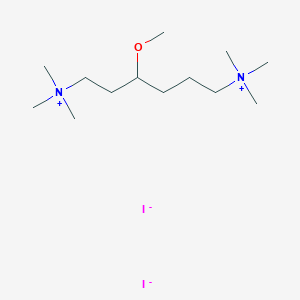
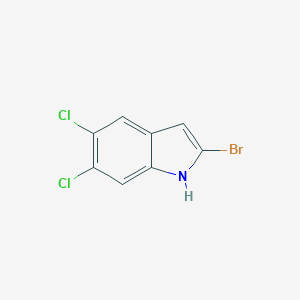



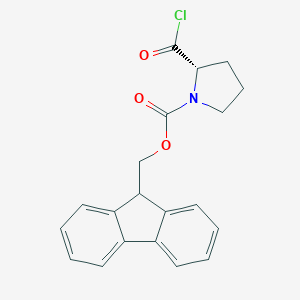
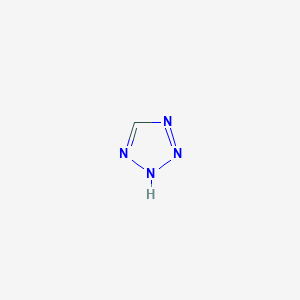
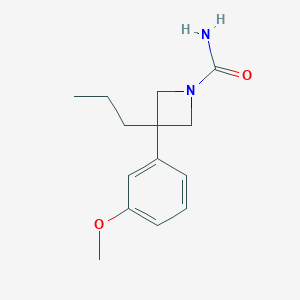
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

